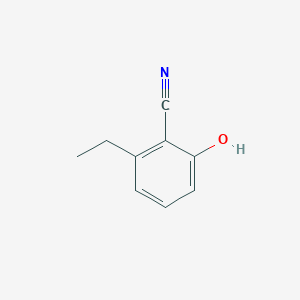

2-Ethyl-6-hydroxybenzonitrile

Beschreibung

The Significance of the Nitrile Functional Group as a Versatile Synthon

The nitrile functional group is a powerful and versatile tool in the hands of an organic chemist. researchgate.net Its unique electronic properties, featuring a polarized carbon-nitrogen triple bond, render it susceptible to a variety of chemical transformations. researchgate.netrsc.org The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing for both nucleophilic and electrophilic interactions.

The nitrile group can be readily converted into other valuable functional groups, making it a key synthon in multistep syntheses. rsc.orggoogle.com For instance, it can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. rsc.org Furthermore, the nitrile group can participate in cycloaddition reactions to construct various heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.netrsc.org This remarkable reactivity profile underscores the nitrile group's importance as a synthetic linchpin.

Overview of Benzonitrile (B105546) Derivatives: Structural Diversity and Synthetic Relevance

The attachment of a nitrile group to a benzene (B151609) ring opens up a vast chemical space for derivatization. The structural diversity of benzonitrile derivatives is immense, with a wide range of substituents that can be introduced onto the aromatic ring. rsc.org These substituents can modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and physical characteristics. rsc.org

The synthetic relevance of benzonitrile derivatives is demonstrated by their widespread use as precursors in the preparation of pharmaceuticals, agrochemicals, dyes, and materials. google.comgoogle.com For example, the synthesis of certain antihypertensive drugs and herbicides relies on the strategic manipulation of substituted benzonitriles. rsc.org The development of novel synthetic methodologies, such as palladium-catalyzed cyanation reactions, has further expanded the accessibility and application of this important class of compounds. organic-chemistry.org

Contextualization of 2-Ethyl-6-hydroxybenzonitrile within the Landscape of Phenolic Benzonitrile Chemistry

Phenolic benzonitriles, which contain both a hydroxyl (-OH) and a nitrile (-C≡N) group on the benzene ring, represent a particularly interesting subclass of benzonitrile derivatives. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group can lead to unique reactivity patterns. researchgate.net The hydroxyl group can influence the regioselectivity of further electrophilic aromatic substitution reactions and can also participate in its own set of chemical transformations. researchgate.net

This compound is a specific example of a phenolic benzonitrile with an additional ethyl substituent. The presence of the ethyl group at the ortho position relative to the hydroxyl group introduces steric hindrance, which can influence the molecule's conformation and reactivity. The study of such molecules contributes to a deeper understanding of the structure-activity relationships within the broader family of phenolic compounds and their potential applications in various fields of chemical research.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier catalogs and databases.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1243377-83-4 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Not specified in available literature |

| Purity | Typically offered at ≥97% by commercial suppliers |

This data is based on information from chemical suppliers and has not been independently verified by experimental analysis in the cited literature.

Synthesis of this compound

A plausible synthetic route would involve the ortho-cyanation of a corresponding substituted phenol (B47542). For instance, the direct cyanation of 3-ethylphenol (B1664133) could potentially yield this compound. Various methods for the ortho-cyanation of phenols have been developed, often employing a cyanating agent in the presence of a Lewis acid. rsc.orgrsc.orggoogle.com For example, the use of trichloroacetonitrile (B146778) or an alkyl thiocyanate (B1210189) with a boron trihalide has been reported for the ortho-cyanation of phenols. google.com Another approach involves the reaction of a phenol with a cyanating reagent like methyl thiocyanate (MeSCN) promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). rsc.org The regioselectivity of such reactions can be influenced by the steric and electronic nature of the substituents already present on the phenol ring. researchgate.net

Alternatively, the synthesis could start from a precursor already containing the nitrile group. For example, a multi-step synthesis starting from 2-ethyl-6-methylaniline (B166961) has been described for the preparation of a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, involving steps like para-bromination, cyanation, and Sandmeyer hydroxylation. A similar strategic approach could potentially be adapted for the synthesis of this compound.

Another general method for preparing 2-hydroxybenzonitriles involves the dehydration of a 2-hydroxyarylaldoxime, which can be formed from the reaction of a 2-hydroxyarylaldehyde with hydroxylamine (B1172632). google.comgoogle.com

Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the nitrile, the hydroxyl, and the ethyl group, all attached to a benzene ring.

The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. A study on the reactivity of 2-hydroxybenzonitriles demonstrated their participation in a domino reaction with ketones in the presence of zinc chloride to synthesize 1,3-benzoxazin-4-ones. rsc.org This suggests that this compound could undergo similar transformations.

The phenolic hydroxyl group imparts acidic character to the molecule and can undergo reactions typical of phenols, such as ether and ester formation. researchgate.net Its presence also activates the aromatic ring towards electrophilic substitution, although the directing effects would be influenced by the other substituents. The hydroxyl group's reactivity is central to the antioxidant properties observed in many phenolic compounds, where it can act as a free radical scavenger. ias.ac.in

The ethyl group, being an alkyl substituent, is generally less reactive but exerts a significant steric influence on the neighboring hydroxyl group and the adjacent position on the aromatic ring. This steric hindrance can affect the rate and outcome of reactions involving the hydroxyl group and the ortho-position.

Spectroscopic Analysis of this compound

Detailed, experimentally verified spectroscopic data for this compound are not available in the reviewed literature. However, the expected spectroscopic features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad singlet for the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. For comparison, the aromatic protons of ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde) appear in the range of 6.9-7.4 ppm. chegg.com The integration of the signals would correspond to the number of protons in each environment. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the nitrile group typically appears in the range of 110-125 ppm. The carbons of the benzene ring would resonate between approximately 110 and 160 ppm, with the carbon attached to the hydroxyl group appearing at the lower field end of this range. The carbons of the ethyl group would be found in the upfield region of the spectrum. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C≡N stretching of the nitrile group would give rise to a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.netiku.edu.tr

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic fragments, providing further structural information. For the related compound 2-hydroxybenzonitrile (B42573), the top peak in the mass spectrum is the molecular ion at m/z 119. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVKEUOBAFHBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 6 Hydroxybenzonitrile and Analogous Derivatives

Direct Synthetic Routes to 2-Ethyl-6-hydroxybenzonitrile

Direct synthetic routes to this compound and related compounds involve the introduction of the nitrile functional group onto a pre-functionalized aromatic ring. These methods are often favored for their efficiency and atom economy.

A prominent and widely utilized method for the synthesis of aryl nitriles is the dehydration of the corresponding aryl aldoximes. This two-step, one-pot process typically begins with the formation of an aldoxime from an aldehyde and a hydroxylamine (B1172632) salt, followed by dehydration to yield the nitrile. nih.govasianpubs.org The dehydration step can be achieved using a variety of reagents and catalysts.

Below is a table summarizing various conditions for the synthesis of aryl nitriles from aldehydes via aldoxime dehydration.

| Aldehyde Substrate | Reagents/Catalyst | Solvent | Conditions | Yield (%) |

| 4-Hydroxy Benzaldehyde (B42025) | Hydroxylamine HCl, Anhydrous FeSO₄ | DMF | Reflux, 4 h | 80 |

| 2-Hydroxy Benzaldehyde | Hydroxylamine HCl, Anhydrous FeSO₄ | DMF | Reflux, 4 h | 85 |

| 4-Hydroxy-3-methoxy Benzaldehyde | Hydroxylamine HCl, Anhydrous FeSO₄ | DMF | Reflux, 5 h | 91 |

| p-Hydroxybenzaldehyde | Hydroxylamine sulfate | Toluene (B28343)/Formamide | 110°C, 4 h | 91 |

| Benzaldehyde | Hydroxylamine HCl, Sodium Acetate (B1210297) | Formic Acid/H₂O | Reflux | 95 |

This table presents data compiled from various studies on the one-pot synthesis of nitriles from aldehydes. asianpubs.orgepo.org

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto aromatic rings. youtube.com However, its application in synthesizing hydroxybenzonitriles like the target compound is contingent on the electronic properties of the substrate. SNAr reactions proceed efficiently only when the aromatic ring is activated by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The ethyl and hydroxyl substituents on the target molecule, this compound, are both electron-donating groups. These groups destabilize the carbanionic intermediate required for the SNAr mechanism, making this pathway generally unsuitable for the direct synthesis of such compounds.

For SNAr to be a viable strategy for analogous compounds, the aromatic ring must be appropriately activated. For example, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles. libretexts.org In a relevant synthesis, a phenol (B47542) can be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an electron-deficient aromatic ring. libretexts.org However, for substrates lacking strong EWGs, SNAr is not a feasible synthetic route. Recent studies have also suggested that some reactions previously assumed to be stepwise may proceed through a concerted mechanism. nih.gov

Transition metal catalysis offers a versatile and highly efficient alternative for the synthesis of aryl nitriles, overcoming many limitations of traditional methods that often require harsh conditions or the use of highly toxic cyanide salts. researchgate.net

Palladium-catalyzed cyanation has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. rsc.org The reaction typically involves the cross-coupling of an aryl halide or pseudohalide (e.g., triflate) with a cyanide source. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net

A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. researchgate.net To mitigate this, various ligands and cyanide sources have been developed. A practical method using the heterogeneous catalyst Pd/C has been shown to be effective for a variety of aryl bromides and activated aryl chlorides. nih.gov This approach is advantageous for its scalability and ease of catalyst removal.

| Aryl Halide Substrate | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromophenol | KCN | Pd(PPh₃)₄ | DMF | 100 | 85 |

| 1-Bromo-4-methoxybenzene | KCN | Pd/C | Toluene | 110 | 92 |

| 4-Iodoanisole | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 80 | 95 |

| 2-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | t-AmylOH | 110 | 98 |

This table summarizes representative examples of palladium-catalyzed cyanation of various aryl halides.

Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, is a classical method for converting aryl halides to aryl nitriles. While traditional protocols required stoichiometric amounts of copper(I) cyanide and high temperatures, modern advancements have led to the development of catalytic systems that operate under milder conditions. nih.gov

These contemporary methods often employ a copper(I) catalyst in conjunction with a ligand, such as 1,10-phenanthroline, and a more user-friendly cyanide source like acetone (B3395972) cyanohydrin. orgsyn.org The reaction has been successfully applied to a range of substrates, including those with sensitive functional groups. Copper catalysis has also been extended to the direct cyanation of heterocycles through C-H bond activation, providing a direct route to heteroaryl nitriles. nih.govrsc.org

| Aryl Halide Substrate | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1-Iodo-4-methoxybenzene | CuCN | None | Pyridine (B92270) | Reflux | 80 |

| 4-Bromoanisole | NaCN | CuI / L-proline | DMSO | 120 | 88 |

| 1-Iodonaphthalene | KCN | CuI / KI | DMF | 150 | 91 |

| (Z)-1-Iodooct-1-ene | Acetone Cyanohydrin | CuI / 1,10-Phenanthroline | DMF | 110 | 85 |

This table illustrates conditions and yields for copper-catalyzed cyanation reactions. orgsyn.org

Photochemical methods provide a unique pathway for the synthesis of benzonitriles, particularly those substituted with electron-donating groups, which may be challenging to synthesize via methods requiring electron-withdrawing activators like SNAr.

A notable photochemical strategy involves the irradiation of electron-donating substituted phenyl halides (fluorides and chlorides) or esters (mesylates, triflates) in the presence of potassium cyanide. rsc.org This reaction proceeds in an aqueous acetonitrile (B52724) solution and furnishes the corresponding benzonitriles in good to excellent yields (48-100%). The underlying mechanism is proposed to be an ArSₙ1 reaction that involves the intermediacy of a triplet phenyl cation. rsc.org This approach is particularly relevant for the synthesis of this compound, as both the ethyl and hydroxyl groups are electron-donating, making the precursor susceptible to this type of transformation. Photochemical strategies can also include decarboxylation of certain carboxylic acids or other specialized reactions to generate nitrile compounds. pharmacyfreak.com

| Substrate | Leaving Group | Cyanide Source | Solvent | Yield (%) |

| 4-Ethylanisole | -Cl | KCN | aq. MeCN | 98 |

| 4-Methoxy-1,1'-biphenyl | -Cl | KCN | aq. MeCN | 96 |

| 4-Methoxyphenyl phosphate | -OPO(OEt)₂ | KCN | aq. MeCN | 94 |

| 4-Fluorophenol | -F | KCN | aq. MeCN | 48 |

This table showcases the yields of benzonitriles synthesized via photolysis of various precursors with electron-donating substituents. rsc.org

Transition Metal-Catalyzed Cyanation Protocols for Substituted Benzonitriles

Indirect Synthetic Pathways and Precursor Chemistry Involving this compound Scaffolds

Indirect synthetic strategies often provide greater flexibility and control over the final molecular architecture. These pathways involve the sequential construction and modification of precursors, allowing for the precise introduction of desired functional groups.

A common and effective pathway to hydroxybenzonitriles involves the conversion of the corresponding hydroxyarylaldehydes. This two-step process typically begins with the formation of an aldoxime, followed by a dehydration reaction to yield the nitrile.

The first step is the reaction of a hydroxyarylaldehyde with hydroxylamine or its salt. For instance, 2-hydroxyarylaldehydes can be reacted with hydroxylamine to form a 2-hydroxyarylaldoxime. google.com This oximation can be facilitated by forming a metal salt or complex of the aldehyde, which in some cases leads to a faster reaction. google.com

The subsequent and crucial step is the dehydration of the aldoxime. Various reagents and conditions can accomplish this transformation. A patented method for preparing 2-hydroxybenzonitrile (B42573) involves reacting a 2-hydroxyarylaldehyde with hydroxylamine and then dehydrating the resulting oxime. google.com Similarly, p-hydroxybenzaldehyde can be converted to p-cyanophenol (p-hydroxybenzonitrile) in high yield. epo.org One approach involves stirring the corresponding oxime with formic acid and sodium formate (B1220265) at reflux temperature. google.com Another method for preparing substituted benzonitriles from the corresponding benzaldehydes utilizes hydroxylamine or its salts, followed by dehydration with diphosphorus (B173284) pentoxide. google.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Hydroxyarylaldoxime | Formic acid, Sodium formate | Reflux (110°C), 4 hours | 2-Hydroxybenzonitrile (2-Cyanophenol) | 87% |

| p-Hydroxybenzaldehyde | Hydroxylamine sulfate, Formamide, Toluene | Stirred at 110°C, 4 hours | p-Hydroxybenzonitrile (p-Cyanophenol) | 91% |

| 2,4-Dimethoxybenzaldehyde | 1. Hydroxylamine; 2. Diphosphorus pentoxide | Sequential reaction | 2,4-Dimethoxybenzonitrile | Not specified |

Benzonitrile (B105546) scaffolds are not only synthetic targets but also valuable building blocks in various coupling reactions to construct more complex molecules. Their unique electronic properties can be harnessed to influence reactivity and selectivity.

In nickel-catalyzed cross-coupling reactions, benzonitrile-containing ligands have been designed to access valuable products. nih.govchemrxiv.org Kinetic and Hammett studies have shown that the benzonitrile moiety can act as an electron-acceptor. nih.govchemrxiv.org This electronic influence promotes the desired reductive elimination pathway over competing side reactions like β-hydride elimination and helps to stabilize low-valent nickel species in the catalytic cycle. nih.govchemrxiv.org This strategy has been successfully applied in the arylation of disubstituted malononitriles to access quaternary α-arylnitriles. nih.gov

Furthermore, benzonitriles can serve as a source of nitrogen in modern C-N bond-forming reactions. A mild and efficient electrochemical approach has been developed for the site-selective direct C–H amidation of arenes. rsc.org In this copper-catalyzed process, acetonitrile and benzonitrile can act as versatile amino sources, reacting with various arenes to form N-amides under ambient temperature and pressure, avoiding the need for strong oxidants. rsc.org This method highlights the utility of the nitrile group as a latent amine equivalent in C-H functionalization chemistry. rsc.org

| Reaction Type | Role of Benzonitrile | Catalyst/System | Key Feature | Application Example |

|---|---|---|---|---|

| Ni-Catalyzed Cross-Coupling | Electron-accepting ligand component | Nickel catalyst with ortho-pyrazole benzonitrile ligand | Promotes reductive elimination, stabilizes low-valent Ni | Synthesis of quaternary α-arylnitriles |

| Electrochemical C–H Amidation | Amino source | Copper acetate catalyst, electrochemical oxidation | Mild conditions, avoids strong oxidants | Formation of N-amides from arenes |

| Iodine-Promoted Oxidative Imidation | Reactant | Iodine, DMSO | Metal-free, domino reaction forming C-O and C-N bonds | Synthesis of α-ketoimides from styrenes and benzonitriles |

The precise placement of the ethyl and hydroxyl groups at the 2- and 6-positions of the benzonitrile ring is a significant synthetic challenge. Since direct syntheses are not widely reported, strategies must rely on the principles of regioselective aromatic substitution. Two plausible retrosynthetic approaches can be considered: functionalization of a pre-existing phenol or functionalization of 2-ethylbenzonitrile (B1295046).

Approach 1: Functionalization of a Phenol Precursor

This strategy would involve the ortho-alkylation of a phenol or a protected phenol derivative. The hydroxyl group is a powerful ortho-, para-director. Transition-metal-catalyzed C-H bond functionalization has emerged as a potent tool for the site-selective modification of phenols. nih.gov For example, ruthenium-catalyzed hydroarylation of benzoic acids (where the carboxylate group directs ortho-alkylation) with olefins in water has been demonstrated. nih.gov While this applies to benzoic acids, the principle of a directing group controlling regioselectivity is key. A similar strategy starting with a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid) could be envisioned, where the carboxylate directs the introduction of an ethyl group to the 6-position, followed by conversion of the carboxylate to a nitrile.

Approach 2: Functionalization of 2-Ethylbenzonitrile

Alternatively, one could start with 2-ethylbenzonitrile and introduce a hydroxyl group at the 6-position. This requires a regioselective C-H hydroxylation. Directing-group-assisted C-H activation is a powerful strategy to achieve such regioselectivity. While the nitrile group itself is not a classical directing group for ortho-hydroxylation, advanced catalytic systems can achieve this. For example, an efficient protocol for the direct ortho-hydroxylation of 2-arylbenzothiazoles has been developed using a Pd(OAc)₂ catalyst, where the thiazole (B1198619) nitrogen likely directs the C-H activation. ias.ac.in A similar strategy for 2-ethylbenzonitrile would require a catalyst system capable of activating the C-H bond at the 6-position, potentially through a transiently formed directing group or a specific ligand design.

Instead of modifying a pre-existing aromatic ring, benzannulation strategies build the ring from acyclic precursors. This approach offers a convergent and often highly regioselective route to densely functionalized aromatic systems, including substituted benzonitriles. acs.org

One such method is the Asao–Yamamoto benzannulation, which combines substituted 2-(phenylethynyl)benzaldehydes with alkynes to form substituted naphthalenes. acs.org While this specific reaction yields naphthalenes, it exemplifies the power of cycloaddition to build aromatic cores. acs.org More directly applicable are [3+3] benzannulation reactions. A straightforward synthesis of substituted benzonitriles has been achieved via an amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles. This organocatalytic approach provides a range of substituted benzonitriles in a regioselective manner.

Another powerful strategy is the Tf₂O-mediated [3+2+1] benzannulation of enaminones and acylacetonitriles. This method allows for the rapid assembly of multisubstituted arylnitriles under mild conditions and with excellent functional group compatibility. These methods are superior alternatives to traditional aromatic substitution for constructing complex arenes. acs.org

| Benzannulation Strategy | Precursors | Catalyst/Promoter | Key Advantage |

|---|---|---|---|

| [3+3] Benzannulation | α,β-Unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles | Pyrrolidine (Organocatalyst) | Regioselective construction of substituted benzonitriles |

| [3+2+1] Benzannulation | Enaminones and Acylacetonitriles | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Rapid assembly of multisubstituted arylnitriles, mild conditions |

| Asao–Yamamoto Benzannulation | 2-(Phenylethynyl)benzaldehydes and Alkynes | (Not specified for benzonitriles) | Convergent route to complex aromatic systems |

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by preventing waste, improving atom economy, and utilizing safer chemicals and reaction conditions. jetir.orgresearchgate.netnih.govuniroma1.itfirp-ula.org

A key tenet of green chemistry is the reduction or replacement of hazardous organic solvents. jetir.org The development of novel reaction media and catalyst systems that are recyclable and non-toxic is paramount.

One innovative approach in benzonitrile synthesis involves the use of ionic liquids. A green synthesis of benzonitrile from benzaldehyde and hydroxylamine has been developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent. This system eliminates the need for metal salt catalysts and simplifies product isolation, as the ionic liquid can be easily recovered and recycled.

Electrochemical methods also represent a significant advance in green synthesis. The copper-catalyzed C-H amidation using benzonitrile as a reagent operates at room temperature and ambient pressure without the use of strong chemical oxidants, relying instead on electricity as a "clean" reagent. rsc.org Another green approach for producing hydroxybenzonitriles involves the dehydration of the corresponding hydroxybenzamide using a reusable catalyst system. A method for preparing p-hydroxybenzonitrile from p-hydroxybenzamide uses dibutyltin (B87310) oxide as a dehydrating agent and an ionic liquid as a catalyst in toluene, with both the agent and catalyst being recyclable for multiple runs with sustained yield. google.com These examples demonstrate a clear trend towards developing more sustainable and environmentally responsible synthetic protocols. uniroma1.it

| Green Approach | Reaction | Solvent/Reagent System | Environmental Benefit |

|---|---|---|---|

| Multi-role Ionic Liquid | Benzaldehyde to Benzonitrile | Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt | Eliminates metal catalysts, simplifies separation, recyclable catalyst/solvent |

| Electrochemical Synthesis | Arene C-H Amidation | Copper acetate in acetonitrile/benzonitrile | Mild conditions (room temp.), avoids strong oxidants, uses electricity as a clean reagent |

| Recyclable Catalyst System | p-Hydroxybenzamide to p-Hydroxybenzonitrile | Dibutyltin oxide (dehydrating agent), Ionic liquid (catalyst) in Toluene | Recyclable agent and catalyst, mild conditions, high yield |

2 Catalyst Recycling and Process Optimization for Sustainability

Catalyst Recycling Methodologies

The economic viability and environmental footprint of catalytic reactions are significantly improved by the ability to recycle and reuse the catalyst. For the synthesis of hydroxybenzonitriles, several classes of catalysts could be employed, each with potential for recycling.

Heterogeneous Catalysts: The ammoxidation of toluene and its derivatives to form benzonitriles often utilizes heterogeneous metal oxide catalysts. For instance, transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) supported on materials like β-zeolites have been shown to be effective. medcraveonline.com A key advantage of these solid catalysts is their straightforward separation from the reaction mixture via filtration, which facilitates their recovery and reuse. A patent for the synthesis of p-hydroxybenzonitrile describes a catalyst comprising MoO₃, Cr₂O₃, and P₂O₅ that can be used for extended periods, highlighting its stability and potential for recycling in industrial applications. google.com The recyclability of such catalysts is a significant step towards a more sustainable synthesis.

Homogeneous Catalysts with Novel Recovery Techniques: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product stream can be challenging. To address this, innovative approaches are being explored. One such method involves the use of ionic liquids, which can act as both a solvent and a catalyst, and are designed for easy separation and recycling. rsc.orgresearchgate.netrsc.org For example, a green synthesis of benzonitrile from benzaldehyde utilizes a recyclable ionic liquid that allows for simple phase separation and direct reuse of the catalytic medium. rsc.orgresearchgate.netrsc.org

Nickel-catalyzed cyanation reactions of phenol derivatives represent another important route. nih.govorganic-chemistry.org While many of these systems employ homogeneous catalysts, research into biphasic solvent systems or catalysts supported on polymers could enable their recovery and reuse, thus improving the sustainability of the process.

The following table summarizes potential catalyst systems and their recyclability for reactions analogous to the synthesis of this compound.

| Catalyst System | Reactants (Analogous) | Catalyst Recovery Method | Recyclability Notes | Reference |

| Transition Metal Oxides on β-Zeolite | Toluene, Ammonia (B1221849), Air | Filtration | The catalyst can be recovered and reused, suppressing unwanted combustion reactions. | medcraveonline.com |

| MoO₃, Cr₂O₃, P₂O₅ | p-Cresol, Ammonia, Air | Filtration | The catalyst demonstrates long-term stability and high product selectivity, suitable for continuous processes. | google.com |

| [HSO₃-b-Py]·HSO₄ (Ionic Liquid) | Benzaldehyde, Hydroxylamine | Phase Separation | The ionic liquid acts as a co-solvent and catalyst and can be easily recovered and recycled directly. | rsc.orgresearchgate.netrsc.org |

| NiCl₂·1,10-phen | Aryl Halides, Cyanogen Bromide | Not specified | While effective, recycling methods for this homogeneous catalyst would need to be developed. | mdpi.com |

Process Optimization for Enhanced Sustainability

Process optimization is a multifaceted approach that seeks to improve reaction efficiency, reduce energy consumption, and minimize waste generation. For the synthesis of this compound, several key areas of optimization can be considered based on established principles for electrophilic aromatic substitution on phenols and cyanation reactions. chemistrysteps.combyjus.comyoutube.com

Solvent Selection and Recovery: The choice of solvent is crucial. Ideally, environmentally benign solvents should be used, and the process should incorporate a solvent recovery and recycling loop. In some cases, reactions can be designed to be solvent-free, further reducing their environmental impact.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can lead to significant improvements in yield and selectivity, while also reducing energy consumption. For electrophilic substitution reactions on phenols, the reactivity of the substrate can often allow for milder reaction conditions, avoiding the need for harsh reagents and high temperatures. chemistrysteps.combyjus.comyoutube.com

Feedstock and Reagent Stoichiometry: Utilizing starting materials efficiently by optimizing the stoichiometry of reactants minimizes waste. The use of less toxic and more readily available cyanating agents is also a key consideration in improving the sustainability profile of the synthesis.

The table below outlines key process optimization parameters and their impact on the sustainability of analogous benzonitrile syntheses.

| Optimization Parameter | Strategy | Impact on Sustainability |

| Catalyst | Use of recyclable heterogeneous or recoverable homogeneous catalysts. | Reduces catalyst waste and cost, minimizes metal leaching into product streams. |

| Solvent | Selection of green solvents, implementation of solvent recycling, or use of solvent-free conditions. | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Temperature | Operation at the lowest effective temperature. | Decreases energy consumption and can improve selectivity by reducing side reactions. |

| Reactant Ratio | Precise control of reactant stoichiometry to maximize conversion of the limiting reagent. | Minimizes unreacted starting materials in the waste stream. |

| Cyanide Source | Use of less toxic and more stable cyanating agents. | Enhances the safety profile of the process and reduces the hazards associated with waste treatment. |

By integrating robust catalyst recycling systems and thoroughly optimizing reaction processes, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and economically viable manufacturing methods.

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 6 Hydroxybenzonitrile

Reactions Involving the Nitrile Group of 2-Ethyl-6-hydroxybenzonitrile

The reactivity of this compound is significantly influenced by its nitrile (-C≡N) group. This functional group is characterized by a strong triple bond between carbon and nitrogen and a notable polarity, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. The presence of the ethyl and hydroxyl substituents on the benzene (B151609) ring can also modulate this reactivity through electronic and steric effects.

Hydrolysis Pathways and Kinetics of Substituted Benzonitriles

The hydrolysis of benzonitriles, including this compound, is a fundamental reaction that converts the nitrile group into a carboxylic acid or its corresponding salt, proceeding through an amide intermediate. oup.comlibretexts.orgchemguide.co.uk This transformation can be catalyzed by acids or bases, or it can occur under neutral conditions, with each pathway exhibiting distinct mechanisms and kinetics. oup.comlibretexts.org

Under acidic conditions, the hydrolysis of benzonitriles is initiated by the protonation of the nitrile's nitrogen atom. libretexts.orgpearson.comlibretexts.org This initial step significantly increases the electrophilicity of the nitrile carbon, making it more vulnerable to attack by a weak nucleophile like water. libretexts.orglibretexts.org The mechanism involves an equilibrium N-protonation, which is then followed by the rate-limiting step: the attack of a water molecule on the carbon atom. semanticscholar.orgrsc.orgrsc.org

The general mechanism proceeds as follows:

Protonation: The lone pair on the nitrogen atom attacks a proton (H⁺) from the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the protonated nitrile.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a protonated amide intermediate.

Tautomerization & Deprotonation: The intermediate tautomerizes and is then deprotonated to form an amide. pearson.com

Further Hydrolysis: The resulting amide can undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium (B1175870) ion. chemguide.co.ukwikipedia.org

Studies on benzonitrile (B105546) hydrolysis in various strong acids, such as sulfuric, perchloric, and hydrochloric acid, have shown that the reaction rate increases significantly with rising acid concentration. rsc.orgrsc.org

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of Benzonitriles

| Step | Description | Intermediate/Product |

| 1 | Protonation of the nitrile nitrogen. | Protonated Nitrile |

| 2 | Nucleophilic attack by water on the nitrile carbon. | Iminol Intermediate |

| 3 | Deprotonation and tautomerization. | Amide |

| 4 | Further hydrolysis of the amide. | Carboxylic Acid + Ammonium Ion |

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of benzonitriles follows a different mechanism. The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group without the need for prior activation. libretexts.orgstudy.com This reaction is a form of nucleophilic addition-elimination. study.com

The process typically involves these steps:

Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon, breaking the pi bond and forming an imine anion intermediate.

Protonation: The intermediate is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to form a more stable amide.

Saponification: Under strong alkaline conditions, the amide intermediate is further hydrolyzed. Another hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and the evolution of ammonia (B1221849) gas. chemguide.co.ukstudy.com

Kinetic studies on the alkaline hydrolysis of para-substituted benzonitriles have demonstrated that this pathway is dominant at pH values above 8. oup.com To obtain the free carboxylic acid from the resulting carboxylate salt, the final solution must be acidified with a strong acid. chemguide.co.uk

Table 2: Comparison of Hydrolysis Conditions for Benzonitrile

| Condition | Catalyst | Key Intermediate | Final Product (before workup) |

| Acidic | Dilute HCl or H₂SO₄ | Protonated Amide | Carboxylic Acid & Ammonium Salt |

| Alkaline | NaOH or KOH solution | Amide | Carboxylate Salt & Ammonia |

Benzonitriles can also undergo hydrolysis in neutral water, although the reaction is typically much slower than its acid- or base-catalyzed counterparts. chemguide.co.uk Studies conducted in buffered distilled water at elevated temperatures show that substituted benzonitriles are hydrolyzed to the corresponding benzoic acids via benzamide (B126) intermediates. oup.com Neutral hydrolysis is particularly relevant between pH 5 and 7. oup.com

This pathway is significant in the context of environmental degradation. For instance, the natural depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) in marine water, a process of neutral hydrolysis, highlights how environmental conditions can facilitate such reactions over extended periods. researchgate.net The presence of various metal ions in natural water can act as catalysts, influencing the reaction rate. researchgate.net The environmental degradation of nitrile-containing compounds, such as certain herbicides, also proceeds through hydrolysis, breaking down the molecule into less complex and often less toxic substances like carboxylic acids. oup.com

Nucleophilic Addition Reactions to the Cyano Moiety

The electrophilic carbon atom of the nitrile group in this compound is a prime target for a variety of nucleophiles. These nucleophilic addition reactions are fundamental to the synthesis of many other compounds. snnu.edu.cn

One of the classic examples is the reaction with Grignard reagents (organometallic compounds). The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion salt after the initial addition. This intermediate is then hydrolyzed in an acidic workup to produce a ketone. libretexts.org

Another important reaction is the addition of the cyanide anion itself. For example, the reaction of cyclopentadienyliron complexes of chlorobenzenes with sodium cyanide can lead to the addition of a cyanide ion to the aromatic ring. researchgate.net While this example involves addition to a complexed ring system, it illustrates the nucleophilic character of the cyanide ion which can, in other contexts, add to carbonyls to form cyanohydrins. libretexts.org Cyanohydrin formation occurs when an aldehyde or ketone is treated with a cyanide anion, resulting in a molecule containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. libretexts.org

Reduction Strategies: Hydrogenation and Amine Formation

The nitrile group can be reduced to a primary amine through catalytic hydrogenation. researchgate.net This transformation is a highly valuable and atom-efficient method in organic synthesis for producing commercially important amines. researchgate.net

The selective hydrogenation of nitriles to primary amines can be challenging because the reaction can produce secondary and tertiary amines as by-products. researchgate.net The reaction proceeds through a highly reactive imine intermediate. acs.org This imine can either be further hydrogenated to the desired primary amine or react with a molecule of the primary amine product, which, after subsequent reduction, leads to the formation of a secondary amine.

Various catalytic systems have been developed to improve the selectivity for primary amine formation.

Palladium Catalysts: A 5 wt% Pd/C catalyst has been used to investigate the liquid-phase hydrogenation of benzonitrile. The reaction follows a consecutive sequence where benzonitrile is first hydrogenated to benzylamine (B48309), which can then undergo hydrogenolysis to form toluene (B28343). acs.org

Platinum Catalysts: A 10% Pt/C catalyst has shown effectiveness in the selective hydrogenation of benzonitrile to benzylamine under mild conditions (e.g., 6 bar H₂, 30 °C) in the presence of acidic additives. researchgate.net

Cobalt Catalysts: Cobalt nanoparticles have also been shown to be effective for the highly selective production of benzylamine from benzonitrile, even without the addition of ammonia, which is often required in other systems to suppress side reactions. acs.org

The choice of catalyst, solvent, temperature, and pressure are all critical parameters that are adjusted to optimize the yield and selectivity of the primary amine. acs.orgresearchgate.net

Table 3: Catalysts Used in the Hydrogenation of Benzonitriles

| Catalyst | Typical Conditions | Primary Product | Noted Side Product(s) |

| Pd/C | 333 K, H₂ pressure | Benzylamine | Toluene (via hydrogenolysis) |

| Pt/C | 30 °C, 6 bar H₂, acidic additive | Benzylamine | Secondary/Tertiary Amines |

| Co nanoparticles | 70 °C, 0.5 MPa H₂ | Benzylamine | Dibenzylamine |

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile group, with its carbon-nitrogen triple bond, can participate as a 2π component in cycloaddition reactions, providing a pathway to various heterocyclic systems. While the nitrile functional group is generally less reactive as a dienophile or enophile in Diels-Alder and ene reactions compared to carbon-carbon multiple bonds, it can undergo [3+2] cycloaddition reactions with 1,3-dipoles.

A prominent example of this reactivity is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful tool in organic synthesis for the creation of nitrogen-rich heterocyclic compounds. The reaction of a nitrile with an azide, often catalyzed by a Lewis acid or performed under thermal conditions, proceeds through a concerted mechanism to yield the corresponding tetrazole derivative.

Another significant class of cycloaddition reactions involving nitriles is their reaction with nitrile oxides. This [3+2] cycloaddition leads to the formation of 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry. The reaction mechanism is believed to be a concerted pericyclic process, where the nitrile oxide acts as the 1,3-dipole. The regioselectivity of this reaction is a key aspect, and theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic factors governing the orientation of the cycloaddition. These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the favored regioisomer.

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group in this compound is a versatile functional handle for a variety of chemical modifications, including derivatization, functionalization, and participation in intramolecular cyclization reactions.

Derivatization and Functionalization of the Hydroxyl Moiety

The acidic nature of the phenolic proton allows for easy deprotonation to form a phenoxide ion, which is a potent nucleophile. This reactivity is commonly exploited for O-alkylation and O-acylation reactions.

O-Alkylation: The Williamson ether synthesis is a classic and widely used method for the alkylation of phenols. In this reaction, the phenoxide ion, generated by treating the phenol (B47542) with a base such as sodium hydride or a carbonate, undergoes a nucleophilic substitution reaction with an alkyl halide to form an ether. The choice of base and solvent is crucial for the efficiency of this reaction.

O-Acylation: Ester derivatives of the phenolic hydroxyl group can be readily prepared by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

These derivatization strategies are not only useful for protecting the hydroxyl group during other transformations but also for introducing new functionalities and modifying the electronic and physical properties of the molecule.

| Derivatization Reaction | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |

| O-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | Ester |

Role of the Hydroxyl Group in Intramolecular Cyclization Reactions

The phenolic hydroxyl group can act as an internal nucleophile in intramolecular cyclization reactions, leading to the formation of various oxygen-containing heterocyclic rings. For these reactions to occur, the molecule must possess a suitable electrophilic center positioned to allow for a favorable ring-closing event.

For instance, if the ethyl group at the 2-position were to be functionalized with a leaving group, the phenoxide could participate in an intramolecular nucleophilic substitution to form a dihydrobenzofuran ring system. The regioselectivity of such cyclizations, particularly in cases where multiple cyclization pathways are possible, is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions based on the geometry of the transition state.

In a different scenario, if a suitable functional group is introduced elsewhere on the aromatic ring or on a substituent, the hydroxyl group can participate in cyclization cascades. For example, a palladium-catalyzed intramolecular cyclization could be envisioned where the hydroxyl group adds to a suitably positioned unsaturated bond, leading to the formation of a new heterocyclic ring fused to the benzene ring.

Reactions and Transformations at the Ethyl Moiety

The ethyl group attached to the aromatic ring is another site for chemical modification, primarily through reactions involving the benzylic C-H bonds.

Benzylic Oxidation: The benzylic position of the ethyl group is susceptible to oxidation to form a ketone (acetophenone derivative) or a carboxylic acid (benzoic acid derivative), depending on the oxidant and reaction conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromium-based reagents, or catalytic oxidation systems. The mechanism of benzylic oxidation often involves the formation of a benzylic radical or a benzylic carbocation intermediate.

Benzylic Halogenation: The benzylic hydrogens can be selectively replaced by halogens (e.g., bromine or chlorine) under free-radical conditions, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as AIBN or light. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Mechanistic Investigations of Key Transformations of this compound

Understanding the detailed reaction mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for these investigations.

Detailed Reaction Pathway Elucidation and Transition State Analysis

For key transformations such as cycloaddition reactions or intramolecular cyclizations, computational studies can provide a detailed picture of the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction. For example, in a cycloaddition reaction, the transition state analysis can reveal whether the reaction is synchronous (all bonds are formed simultaneously) or asynchronous (bonds are formed in a stepwise manner).

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining whether a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same reaction with a heavier isotope (kH) (KIE = kL/kH). wikipedia.org A primary KIE, where the bond to the isotope is cleaved, is typically significant for hydrogen/deuterium (B1214612) substitution (kH/kD > 2), whereas a secondary KIE, where the bond is not cleaved, is much smaller. libretexts.org

While no specific KIE studies have been published for this compound, we can hypothesize its application in potential reactions. The molecule has two primary sites for reactions involving hydrogen atom cleavage: the phenolic hydroxyl (O-H) bond and the benzylic C-H bonds of the ethyl group.

Phenolic O-H Bond Cleavage: In reactions such as oxidation or hydrogen atom abstraction (HAT) involving the hydroxyl group, substituting the hydrogen with deuterium (O-D) would be expected to produce a large primary KIE if this bond cleavage is the rate-limiting step. For instance, in reactions with free radicals, the abstraction of the phenolic hydrogen is often rate-determining. acs.org

Benzylic C-H Bond Cleavage: For reactions like benzylic oxidation or halogenation, isotopic substitution at the benzylic position (the -CH2- group) would help determine the mechanism. A large KIE upon deuteration of this position would suggest that C-H bond cleavage is involved in the rate-determining step, which is a common observation in C-H activation reactions. nih.gov

The table below illustrates hypothetical KIE values for a proposed oxidation reaction of this compound and their mechanistic implications.

| Isotopically Labeled Position | Hypothetical Reaction | Observed kH/kD | Mechanistic Interpretation |

| Phenolic O-H | Oxidation with TEMPO | ~5.0 | O-H bond cleavage is the rate-determining step. |

| Benzylic C-H 2 | Oxidation with KMnO4 | ~6.7 | Benzylic C-H bond cleavage is the rate-determining step. nih.gov |

| Benzylic C-H 2 | Reaction with NBS/light | ~1.2 | C-H bond is not broken in the rate-determining step (secondary KIE). wikipedia.org |

These hypothetical values demonstrate how KIE studies could precisely identify the rate-limiting step in various transformations of this compound.

Oxidative Addition Processes Involving C–CN Bonds in Substituted Benzonitriles

The activation and functionalization of the carbon-nitrile (C–CN) bond via oxidative addition to a low-valent transition metal is a significant area of research. utexas.edu This process typically involves the insertion of a metal center, such as Nickel(0) or Palladium(0), into the C–CN bond, forming a new organometallic species. nih.govchemrxiv.org The efficiency and thermodynamics of this reaction are highly sensitive to the electronic and steric properties of substituents on the benzonitrile ring. osti.govnih.gov

For this compound, the C–CN bond is flanked by two ortho substituents: an ethyl group and a hydroxyl group.

Steric Effects: The presence of two ortho substituents creates significant steric hindrance around the C–CN bond. Studies on doubly ortho-substituted benzonitriles have shown that steric crowding can disfavor the oxidative addition product. osti.govnih.gov The ethyl group, in particular, would sterically impede the approach of a bulky metal-ligand complex to the ipso-carbon and the nitrile group.

Electronic Effects: The hydroxyl group (-OH) is an electron-donating group, which increases electron density on the aromatic ring. This effect generally disfavors oxidative addition, as the reaction is often promoted by electron-withdrawing groups that polarize the C–CN bond. nih.govnih.gov However, the hydroxyl group could also potentially act as a coordinating group, influencing the reaction pathway. The ethyl group is weakly electron-donating.

DFT studies on various substituted benzonitriles reacting with a [Ni(dmpe)] fragment (dmpe = 1,2-bis(dimethylphosphino)ethane) have quantified the stabilizing or destabilizing effect of substituents on the oxidative addition product. osti.govnih.gov Electron-withdrawing groups like -CF3 provide significant stabilization, especially at the ortho position, while electron-donating groups like -CH3 lead to destabilization. osti.govnih.gov

Based on this established data, a qualitative prediction for this compound can be made. The combination of significant steric hindrance from two ortho groups and the electron-donating nature of both the hydroxyl and ethyl groups would likely make the oxidative addition of the C–CN bond thermodynamically unfavorable compared to less substituted or electron-poor benzonitriles.

The following table summarizes findings from DFT studies on other ortho-substituted benzonitriles and provides a qualitative prediction for this compound.

| Substituent (at ortho position) | Effect on Oxidative Addition Product Stability (ΔΔG°, kcal/mol) | Predicted Effect for this compound |

| -F (fluoro) | -6.6 (stabilization) nih.gov | N/A |

| -CF3 (trifluoromethyl) | -7.4 (stabilization) osti.govnih.gov | N/A |

| -CH3 (methyl) | +0.2 (destabilization) osti.gov | Destabilizing |

| -OH (hydroxyl) & -C2H5 (ethyl) | Not available | Strongly destabilizing due to combined steric hindrance and electron-donating character. |

Radical Reaction Mechanisms

Radical reactions proceed via mechanisms involving species with unpaired electrons and typically consist of three distinct stages: initiation, propagation, and termination. youtube.com For this compound, two primary pathways for radical reactions are plausible, involving either the phenolic hydroxyl group or the benzylic hydrogens of the ethyl group.

Pathway A: Abstraction of the Phenolic Hydrogen

Phenols are excellent radical scavengers because they can readily donate their phenolic hydrogen atom to another radical, a process known as Hydrogen Atom Transfer (HAT). cmu.eduwikipedia.org This generates a relatively stable phenoxyl radical, which is resonance-stabilized.

Initiation: A radical initiator (In•), formed from a molecule like AIBN (azobisisobutyronitrile) upon heating, starts the process. In-In → 2 In•

Propagation: The initiator radical abstracts the phenolic hydrogen from this compound to form a stable 2-ethyl-6-cyanophenoxyl radical. This new radical can then react with another molecule. Ar-OH + In• → Ar-O• + In-H (where Ar-OH is this compound)

Termination: The reaction ceases when two radicals combine to form a non-radical species. 2 Ar-O• → Ar-O-O-Ar Ar-O• + In• → Ar-O-In

Pathway B: Abstraction of a Benzylic Hydrogen

The C-H bonds at the benzylic position (the -CH2- group adjacent to the aromatic ring) are weaker than other aliphatic C-H bonds and are susceptible to radical abstraction. nih.gov

Initiation: Similar to Pathway A, a radical initiator is generated. In-In → 2 In•

Propagation: The initiator radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. Ar-CH2CH3 + In• → Ar-CH•CH3 + In-H

Termination: Two benzylic radicals or a benzylic radical and an initiator radical can combine. 2 Ar-CH•CH3 → Ar-CH(CH3)-CH(CH3)-Ar

The preferred pathway would depend on the specific radical abstractor used and the reaction conditions. The O-H bond in phenols is generally weaker than the benzylic C-H bond, suggesting that Pathway A is often more favorable. cmu.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 6 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. unl.edu Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides unambiguous evidence for the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. hw.ac.uk For 2-Ethyl-6-hydroxybenzonitrile, the spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and will appear as a complex multiplet system in the aromatic region (typically δ 6.8-7.6 ppm). The proton at C3 would likely be a triplet, coupled to the protons at C4 and C5. The protons at C4 and C5 would appear as doublets of doublets, each coupled to two other aromatic protons.

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methylene protons, being attached to the deshielding aromatic ring, would appear further downfield (δ ~2.7 ppm) than the methyl protons (δ ~1.2 ppm).

Hydroxyl Proton: The chemical shift of the phenolic hydroxyl (-OH) proton can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. It is often observed as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | Variable (e.g., 5.0-8.0) | Broad Singlet (s) | N/A |

| Ar-H (3, 4, 5) | 6.8 - 7.6 | Multiplet (m) | ~7-8 (ortho), ~1-3 (meta) |

| -CH₂- | ~2.7 | Quartet (q) | ~7.5 |

| -CH₃ | ~1.2 | Triplet (t) | ~7.5 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a broadband proton-decoupled spectrum, each unique carbon atom gives a single line. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. pressbooks.pub

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C6) and the carbon bearing the nitrile group (C1) would be significantly downfield. The carbon attached to the ethyl group (C2) would also be downfield.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of δ 110-120 ppm. oregonstate.edu

Ethyl Group Carbons: Two signals will correspond to the ethyl group carbons, with the methylene carbon (-CH₂) appearing further downfield than the methyl carbon (-CH₃).

Quaternary carbons (C1, C2, C6) typically show weaker signals in the ¹³C NMR spectrum compared to carbons with attached protons. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) |

| C1 (-C-CN) | ~115 | Singlet |

| C2 (-C-CH₂CH₃) | ~140 | Singlet |

| C3, C4, C5 (Ar-CH) | 115 - 135 | Singlet |

| C6 (-C-OH) | ~155 | Singlet |

| -C≡N | ~118 | Singlet |

| -CH₂- | ~25 | Singlet |

| -CH₃ | ~14 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. studylib.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show a cross-peak between the -CH₂ and -CH₃ protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map out direct, one-bond correlations between protons and the carbons they are attached to. princeton.edugithub.io This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by correlating it to its known proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the molecular skeleton by showing correlations between protons and carbons over two to three bonds. youtube.com Key correlations would include those from the -CH₂ protons to the aromatic carbons C2, C1, and C3, definitively placing the ethyl group on the ring. Correlations from the aromatic protons to the nitrile carbon would also be expected.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. princeton.edu A ROESY spectrum could show a cross-peak between the methylene (-CH₂) protons of the ethyl group and the aromatic proton at the C3 position, providing further evidence for the substitution pattern and information about the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present. msu.edu

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

C≡N (Nitrile) Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band in a relatively clean region of the spectrum, typically between 2260 and 2200 cm⁻¹. masterorganicchemistry.com

O-H (Hydroxyl) Stretch: The O-H stretching vibration is highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, it appears as a sharp peak around 3600 cm⁻¹. However, due to intramolecular hydrogen bonding in this molecule, it is expected to appear as a very broad and strong band at a lower frequency, typically in the 3500-3200 cm⁻¹ range. libretexts.org

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic ring typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: C-H stretching vibrations from the ethyl group will absorb just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org

Aromatic C=C Stretch: Stretching vibrations within the benzene ring produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Strong |

| C≡N | Stretch | 2260 - 2200 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

IR spectroscopy is particularly powerful for studying hydrogen bonding. In this compound, the proximity of the hydroxyl group and the nitrile group allows for the formation of a stable, six-membered intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the nitrile.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) offers unambiguous insight into the atomic arrangement in the crystalline lattice. carleton.edunih.gov While a complete single-crystal X-ray structure for this compound is not available in public databases, analysis of closely related substituted aromatic compounds provides a strong basis for understanding its likely crystallographic properties.

For illustrative purposes, the crystallographic data for 3-hydroxy-4-methoxybenzaldehyde, an organic single crystal with related functional groups on a benzene ring, is presented. nih.gov This compound crystallizes in the monoclinic system with a P2₁/c space group, which is common for organic molecules. The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. For this compound, the presence of the ethyl and nitrile groups in place of the aldehyde and methoxy groups would be expected to alter these cell parameters and potentially the crystal system and space group, depending on the resulting molecular packing.

Table 1: Illustrative Single Crystal X-ray Diffraction Data of an Analogous Compound (3-hydroxy-4-methoxybenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| β (°) | 97.44 |

| Volume (ų) | Not Reported |

| Z (Molecules/Unit Cell) | Not Reported |

Data sourced from a study on 3-hydroxy-4-methoxybenzaldehyde single crystals. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions. mdpi.com The functional groups present—hydroxyl (-OH), nitrile (-C≡N), and the aromatic ring—are key drivers of the supramolecular architecture.

The most significant interaction is expected to be hydrogen bonding. The hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. This would lead to the formation of strong O-H···N hydrogen bonds, a well-established and directional interaction that often governs crystal packing in related cyanophenol structures. nih.gov These bonds can link molecules into chains or dimeric motifs.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H | N≡C | Primary directional interaction, forming chains or dimers. |

| Weak Hydrogen Bond | C-H (Aromatic/Ethyl) | O-H | Secondary stabilization. |

| Weak Hydrogen Bond | C-H (Aromatic/Ethyl) | N≡C | Secondary stabilization. |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing of aromatic rings. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments. youtube.com

For this compound (C₉H₉NO), the exact molecular weight is 147.0684 g/mol . In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion peak (M⁺·) at an m/z (mass-to-charge ratio) of 147. This molecular ion is energetically unstable and undergoes fragmentation through characteristic pathways.

The fragmentation of phenols often includes the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org For ethyl-substituted aromatic compounds, a primary fragmentation pathway is the loss of the ethyl group as a radical (·CH₂CH₃, 29 Da) or the loss of a methyl radical (·CH₃, 15 Da) via benzylic cleavage, leading to a more stable cation. The fragmentation of 2-ethylphenol, a close structural analog, shows a prominent peak corresponding to the loss of a methyl group ([M-15]⁺). nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Formula | Fragment Lost | Fragmentation Pathway |

|---|---|---|---|

| 147 | [C₉H₉NO]⁺· | - | Molecular Ion (M⁺·) |

| 132 | [C₈H₆NO]⁺ | ·CH₃ | Alpha-cleavage of the ethyl group |

| 120 | [C₈H₈O]⁺· | ·CN | Loss of cyanide radical |

| 119 | [C₇H₇O]⁺ | ·C₂H₄ (Ethene) | McLafferty-type rearrangement |

| 118 | [C₈H₈N]⁺ | ·CHO | Loss of formyl radical (common for phenols) libretexts.org |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the benzene ring. Phenols typically exhibit two main absorption bands in the UV region. researchgate.net The presence of substituents on the benzene ring alters the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands.

The hydroxyl group (-OH) acts as a strong auxochrome, a group that modifies the absorption of a chromophore. It causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the donation of its lone pair of electrons into the aromatic π-system. The nitrile group (-C≡N) is a chromophore and also influences the electronic transitions of the benzene ring. The ethyl group (-CH₂CH₃) is a weak auxochrome. Studies on substituted phenols show absorption bands typically in the 260-290 nm region. ias.ac.in Therefore, this compound is predicted to have its primary absorption bands in this range.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Description |

|---|---|---|---|

| π → π* | Benzene Ring | 200 - 230 | Primary high-energy absorption band (B-band). |

Computational Chemistry and Theoretical Studies of 2 Ethyl 6 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations

No studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential maps for 2-Ethyl-6-hydroxybenzonitrile are available.

There is no published research on the conformational analysis or the potential energy surface of this compound.

No computational studies predicting the NMR, IR, or UV-Vis spectra of this compound and comparing them with experimental data could be located.

Molecular Modeling and Dynamics Simulations

Information regarding the conformational flexibility and the rotational barriers of the ethyl and hydroxyl groups of this compound from molecular modeling studies is not available in the current body of scientific literature.

There are no available simulations or theoretical studies investigating the intermolecular interactions, such as hydrogen bonding or π-π stacking, or the self-assembly properties of this compound.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) using Quantum Chemical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. These models rely on the calculation of molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. Quantum chemical descriptors, derived from the principles of quantum mechanics, are particularly powerful as they provide detailed insights into the electronic structure and, consequently, the behavior of molecules.

The process of developing a QSRR or QSPR model for a compound like this compound would involve several key steps. Initially, the three-dimensional structure of the molecule is optimized using computational quantum chemistry methods, such as Density Functional Theory (DFT). From the optimized geometry, a range of quantum chemical descriptors would be calculated. These descriptors can be broadly categorized as follows:

Local Reactivity Descriptors: These descriptors provide information about specific atomic sites within the molecule and are essential for understanding regioselectivity in chemical reactions. Examples include the Fukui functions and local softness, which can indicate the most likely sites for nucleophilic or electrophilic attack.

Charge Distribution Descriptors: The distribution of electronic charge within a molecule is a key determinant of its interactions with other molecules. Descriptors such as Mulliken atomic charges or Natural Bond Orbital (NBO) charges quantify the partial charge on each atom, providing insights into electrostatic interactions.

Once a set of relevant descriptors is calculated for this compound and a series of structurally similar compounds with known experimental data for a particular property or reactivity, statistical methods are employed to build the QSRR/QSPR model. Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are commonly used techniques to establish a quantitative relationship between the descriptors (independent variables) and the observed activity or property (dependent variable). nih.gov

For instance, in a hypothetical QSPR study on the antioxidant activity of a series of substituted hydroxybenzonitriles including this compound, the bond dissociation enthalpy (BDE) of the phenolic O-H bond would be a critical descriptor. A lower BDE would suggest easier donation of the hydrogen atom to scavenge free radicals, indicating higher antioxidant potential. researchgate.net Similarly, the ionization potential (IP) could also be a significant factor. nih.govresearchgate.net

The predictive power and robustness of the developed QSRR/QSPR models are evaluated through rigorous internal and external validation techniques. A statistically sound and validated model can then be used to predict the reactivity or properties of new, untested compounds within the same chemical class, thereby guiding the design of molecules with desired characteristics.

While specific data tables for this compound are not available, the following table illustrates the types of quantum chemical descriptors that would be calculated and utilized in a typical QSRR/QSPR study of this compound and its analogs.

| Descriptor Category | Quantum Chemical Descriptor | Potential Application in QSRR/QSPR Models |

| Global Reactivity | Energy of HOMO (EHOMO) | Correlates with the ability to donate electrons (e.g., antioxidant activity) |